molecular formula C10H9BrO B13497975 2-(3-Bromophenyl)cyclobutan-1-one

2-(3-Bromophenyl)cyclobutan-1-one

Cat. No.: B13497975
M. Wt: 225.08 g/mol
InChI Key: LRENYOPIBCLDFZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)cyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It features a cyclobutanone ring substituted with a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and a boron reagent under mild conditions . Another method involves the ring expansion of cyclopropyl alcohols using a chiral dual-hydrogen-bond donor and hydrogen chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Bromophenyl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)cyclobutan-1-one involves its interaction with molecular targets through various pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the bromine atom is replaced by nucleophiles, resulting in the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)cyclobutan-1-one
  • 2-(2-Bromophenyl)cyclobutan-1-one
  • Cyclobutanone

Uniqueness

2-(3-Bromophenyl)cyclobutan-1-one is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

2-(3-bromophenyl)cyclobutan-1-one

InChI

InChI=1S/C10H9BrO/c11-8-3-1-2-7(6-8)9-4-5-10(9)12/h1-3,6,9H,4-5H2

InChI Key

LRENYOPIBCLDFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1C2=CC(=CC=C2)Br

Origin of Product

United States

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